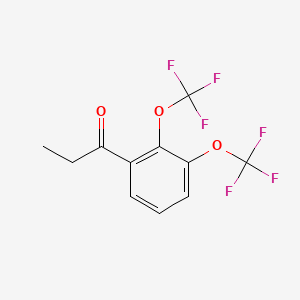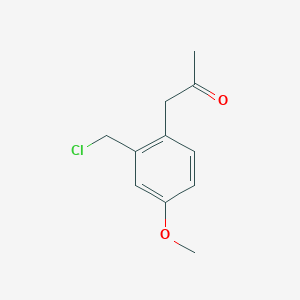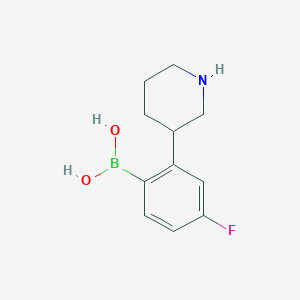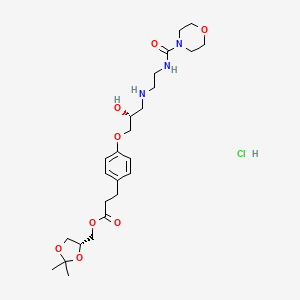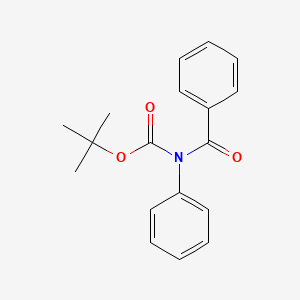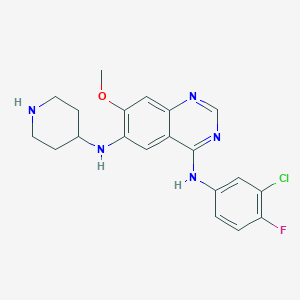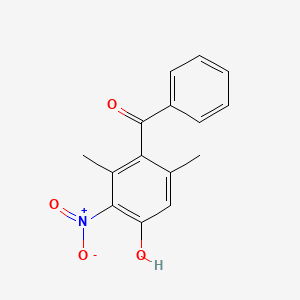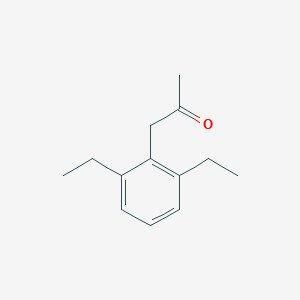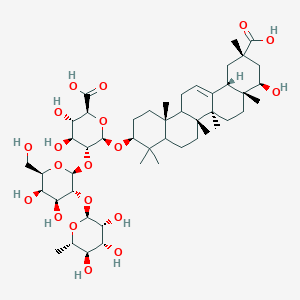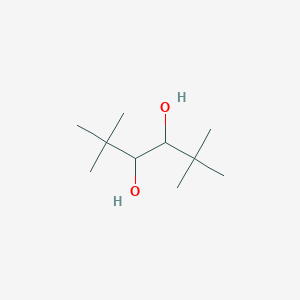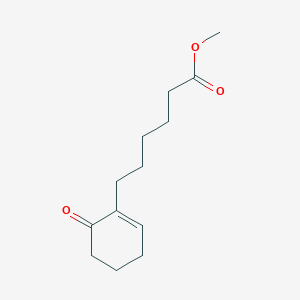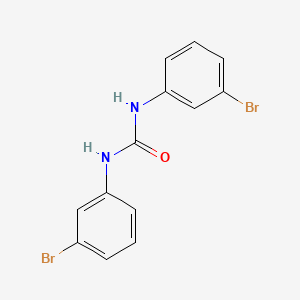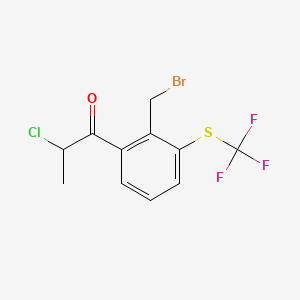
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromomethylation: Introduction of the bromomethyl group to the aromatic ring.
Trifluoromethylthiolation: Addition of the trifluoromethylthio group.
Chloropropanone Formation: Incorporation of the chloropropanone moiety.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The trifluoromethylthio group can engage in coupling reactions, forming new carbon-sulfur bonds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chloropropanone moiety may also participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one include:
1-(2-(Bromomethyl)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethylthio group.
1-(2-(Trifluoromethylthio)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)ethanone: Contains an ethanone instead of a propanone moiety.
The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)7-3-2-4-9(8(7)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clave InChI |
FWTHGVSHPJFMSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)
